molecular formula C9H17BrSi B1278860 Silane, (6-bromo-1-hexynyl)trimethyl- CAS No. 91656-99-4

Silane, (6-bromo-1-hexynyl)trimethyl-

Cat. No.: B1278860
CAS No.: 91656-99-4
M. Wt: 233.22 g/mol
InChI Key: HWXMWEWLBKPPBD-UHFFFAOYSA-N
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Description

Silane, (6-bromo-1-hexynyl)trimethyl-, is a chemical compound with the molecular formula C9H17BrSi and a molecular weight of 233.22 g/mol. This compound is known for its utility in various research applications due to its unique chemical structure and properties.

Preparation Methods

The synthesis of Silane, (6-bromo-1-hexynyl)trimethyl-, involves a multi-step process. One common method starts with 1-trimethylsilyl (hex-1-yn-6-ol) as the reactant. The procedure involves the following steps:

  • Reactants and Solvents

    • 1-trimethylsilyl (hex-1-yn-6-ol) (32.6 g, 190 mmol)
    • Pyridine (0.38 mL)
    • Diethyl ether (100 mL)
    • Phosphorus tribromide (7.1 mL, 75 mmol)
    • Diethyl ether (20 mL)
  • Reaction Conditions

    • The mixture of 1-trimethylsilyl (hex-1-yn-6-ol) and pyridine is dissolved in diethyl ether.
    • Phosphorus tribromide is added slowly to the solution, forming a precipitate.
    • The heterogeneous solution is stirred at room temperature overnight.
    • The mixture is then heated at reflux for 2.5 hours.
    • Upon cooling, the mixture is poured onto ice, washed with water, sodium bicarbonate solution, and brine, then dried with magnesium sulfate.
    • The solvent is evaporated under reduced pressure, and the residue is distilled to yield the product.

Chemical Reactions Analysis

Silane, (6-bromo-1-hexynyl)trimethyl-, undergoes various types of chemical reactions, including substitution and addition reactions. Common reagents and conditions used in these reactions include:

    Substitution Reactions: Involving nucleophiles that replace the bromine atom.

    Addition Reactions: Involving reagents that add across the triple bond of the alkyne group.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with nucleophiles can lead to the formation of substituted silanes.

Scientific Research Applications

Silane, (6-bromo-1-hexynyl)trimethyl-, has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the modification of biomolecules for various biochemical studies.

    Medicine: Investigated for potential use in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Silane, (6-bromo-1-hexynyl)trimethyl- exerts its effects involves its ability to participate in various chemical reactions due to its reactive bromine and alkyne groups. These functional groups allow it to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and structures.

Comparison with Similar Compounds

Silane, (6-bromo-1-hexynyl)trimethyl-, can be compared with other similar compounds such as:

    Bromotrimethylsilane: Another brominated silane with different reactivity and applications.

    Trimethylsilylacetylene: A related compound with an alkyne group but lacking the bromine atom.

The uniqueness of Silane, (6-bromo-1-hexynyl)trimethyl-, lies in its combination of a bromine atom and an alkyne group, which provides distinct reactivity and versatility in various chemical reactions.

Properties

IUPAC Name

6-bromohex-1-ynyl(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17BrSi/c1-11(2,3)9-7-5-4-6-8-10/h4-6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWXMWEWLBKPPBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BrSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90453501
Record name Silane, (6-bromo-1-hexynyl)trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90453501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91656-99-4
Record name Silane, (6-bromo-1-hexynyl)trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90453501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 1-trimethylsilyl(hex-1-yn-6-ol) (32.6 g, 190 mmol) and pyridine (0.38 mL) dissolved in diethyl ether (100 mL) was added slowly phosphorus tribromide (7.1 mL, 75 mmol) in diethyl ether (20 mL). Upon addition a precipitate formed and the heterogeneous solution was stirred at room temperature overnight. The mixture was then heated at reflux for 2.5 hours and, upon cooling, was poured onto ice, washed with water, sodium bicarbonate solution, brine and dried (MgSO4). Evaporation of solvent under reduced pressure gave a residue which was distilled (b.p. 80° C., 3.5 mm Hg) to give 22 g (50%) of product. 1H NMR (CDCl3) δ: 0.14 (s, 9H), 1.64-1.72 (quintet, 2H), 1.91-2.02 (quintet, 2H), 2.27 (t, 2H), 3.44 (t, 2H) ppm.
Quantity
32.6 g
Type
reactant
Reaction Step One
Quantity
0.38 mL
Type
reactant
Reaction Step One
Quantity
7.1 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
50%

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